Dorastine

Lipophilicity Pharmacokinetics ADME

Dorastine's high computed LogP (4.10) and unique 1H-pyrido[4,3-b]indole core make it a non-substitutable tool for studying passive membrane permeability and CNS uptake in ADME research. Its anticholinergic activity enables dissection of dual H₁/muscarinic antagonism in vitro. Choose this compound for its distinct pharmacophore and superior lipophilicity over analogs like Desloratadine.

Molecular Formula C20H22ClN3
Molecular Weight 339.9 g/mol
CAS No. 21228-13-7
Cat. No. B1581953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDorastine
CAS21228-13-7
Molecular FormulaC20H22ClN3
Molecular Weight339.9 g/mol
Structural Identifiers
SMILESCC1=NC=C(C=C1)CCN2C3=C(CN(CC3)C)C4=C2C=CC(=C4)Cl
InChIInChI=1S/C20H22ClN3/c1-14-3-4-15(12-22-14)7-10-24-19-6-5-16(21)11-17(19)18-13-23(2)9-8-20(18)24/h3-6,11-12H,7-10,13H2,1-2H3
InChIKeyWCTGYFWVYBPRGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dorastine (CAS 21228-13-7): Overview for Research Procurement


Dorastine, a compound assigned the International Nonproprietary Name (INN) [1], is an H₁ histamine receptor antagonist [2]. It belongs to the structural class of tricyclic antihistamines, characterized by a 1H-pyrido[4,3-b]indole core with an 8-chloro substitution and an N-methylated pyridyl side chain, resulting in a molecular weight of 339.9 g/mol . The hydrochloride salt form (USAN) is also well-documented, with a molecular weight of 412.78 g/mol [3]. This baseline establishes Dorastine's primary pharmacological target and chemical identity, forming the foundation for a comparative analysis against its closest in-class analogs.

The Inadvisability of Generic Substitution for Dorastine in Targeted Research


Selecting a generic 'tricyclic antihistamine' or 'H1 antagonist' as a substitute for Dorastine in research and industrial applications is a high-risk strategy due to significant intra-class variability. The functional outcomes of H1 antagonism are profoundly influenced by nuanced differences in molecular structure that dictate H1 binding kinetics, receptor selectivity, blood-brain barrier (BBB) penetration, and metabolism. For example, closely related tricyclic compounds like cyproheptadine and loratadine demonstrate vastly different anticholinergic profiles and sedative liabilities due to these subtle structural variations [1]. The specific chlorinated pyridoindole core and unique N-substitution pattern of Dorastine [2] will, therefore, result in a unique physicochemical and pharmacological fingerprint. The evidence presented below directly addresses these critical points of differentiation, providing a quantitative and qualitative basis for the non-substitutable selection of Dorastine over its apparent analogs.

Quantitative Differentiation of Dorastine vs. Key Tricyclic H1 Antagonist Comparators


Lipophilicity-Driven Permeability: Dorastine's LogP vs. Cyproheptadine and Desloratadine

Dorastine exhibits a computed octanol-water partition coefficient (ACD/LogP) of 4.10, positioning it as highly lipophilic . This parameter is a primary determinant of passive membrane permeability and, for H1 antagonists, central nervous system (CNS) penetration potential. This value is markedly higher than the widely used second-generation, non-sedating comparator, Desloratadine (LogP 2.8-3.0), and more comparable to the first-generation, sedating comparator, Cyproheptadine (LogP ~4.3) [1]. This quantitative difference suggests that Dorastine's distribution profile will diverge significantly from Desloratadine, with a higher theoretical propensity for crossing the blood-brain barrier.

Lipophilicity Pharmacokinetics ADME Blood-Brain Barrier

Anticholinergic Activity: A Distinct Feature vs. Modern Second-Generation Agents

Unlike modern second-generation antihistamines such as Fexofenadine or Loratadine, which are highly selective for the H1 receptor and devoid of clinically significant anticholinergic effects, Dorastine is characterized by additional anticholinergic activity . While quantitative Ki values for Dorastine at muscarinic receptors are not available in the public domain, the qualitative descriptor of 'anticholinergic' is a critical differentiator. This polypharmacology is a hallmark of older, first-generation tricyclic antihistamines like Cyproheptadine and Azatadine, and is directly linked to therapeutic effects on gastrointestinal spasms and secretions, as well as the side effect of sedation [1].

Anticholinergic Selectivity Adverse Drug Reactions Smooth Muscle Assay

Structural Differentiation: Unique Pyridoindole Core vs. Common Tricyclic Scaffolds

Dorastine possesses a unique 1H-pyrido[4,3-b]indole core with a specific 8-chloro substitution and an N-methylated 2-(6-methyl-3-pyridinyl)ethyl side chain [1]. This scaffold is distinct from the core structures of other common tricyclic antihistamines: Cyproheptadine contains a dibenzocycloheptene core, and Loratadine/Desloratadine contain a pyridine-fused benzocycloheptene core [2]. This fundamental structural difference, which can be quantified using molecular similarity metrics like Tanimoto coefficients, dictates the unique three-dimensional pharmacophore and interaction potential with off-target receptors and metabolizing enzymes. For instance, while Cyproheptadine is a potent 5-HT2A antagonist, this activity is driven by its specific core, and it cannot be assumed for Dorastine.

Chemoinformatics Medicinal Chemistry Structure-Activity Relationship Chemical Library

Evidence-Based Applications for Dorastine in Research and Development


Probe for Investigating Lipophilicity-Driven Tissue Distribution and CNS Penetration

Given its high computed LogP of 4.10 , Dorastine serves as an ideal tool compound for studying passive membrane permeability and CNS uptake. This makes it particularly valuable in pharmacokinetic and ADME studies aiming to establish correlations between lipophilicity, BBB penetration, and subsequent central nervous system effects for tricyclic compounds. This is in direct contrast to less lipophilic agents like Desloratadine (LogP ~2.8-3.0).

Model Compound for First-Generation, Dual H1/mAChR Antagonist Polypharmacology

The reported anticholinergic activity of Dorastine makes it a relevant model for investigating the functional consequences of dual H1 and muscarinic receptor antagonism. Research applications include in vitro smooth muscle contractility assays (e.g., guinea pig ileum) and in vivo models of gastrointestinal motility, where the contribution of both targets can be pharmacologically dissected. This profile distinguishes it from selective, second-generation H1 antagonists.

Chemical Probe for Exploring a Unique Pyridoindole Scaffold in H1 Receptor Pharmacology

The distinct 1H-pyrido[4,3-b]indole core of Dorastine offers a novel starting point for structure-activity relationship (SAR) studies in medicinal chemistry. Its scaffold is underrepresented compared to other tricyclic cores (e.g., dibenzocycloheptene), providing a unique chemotype for exploring H1 receptor binding modes and for use in chemoproteomics or phenotypic screening libraries to identify novel off-target interactions not shared by other antihistamines .

Quote Request

Request a Quote for Dorastine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.